7-Amino-4-hydroxyquinoline-3-carboxylic acid
Description
Significance of the Quinoline-3-Carboxylic Acid Scaffold in Chemical Science
The quinoline-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry and materials science. Quinoline (B57606) itself, a bicyclic aromatic heterocycle, is found in various natural products, particularly alkaloids. The addition of a carboxylic acid at the 3-position and often a hydroxyl or oxo group at the 4-position gives rise to the 4-quinolone-3-carboxylic acid motif, a core component in a multitude of synthetic compounds with significant biological activity. nih.gov
Since the introduction of nalidixic acid in 1962, derivatives of the 4-quinolone-3-carboxylic acid scaffold have been widely recognized for their clinical use as antibacterial agents. nih.gov The mechanism of action for these antibacterial agents often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Beyond their antibacterial prowess, this structural motif has been explored for a wide range of other "non-classical" biological activities. Research has demonstrated their potential as antitumor agents, inhibitors of HIV-1 integrase, and modulators of cannabinoid receptors. nih.gov The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired biological effects.
Historical Context of 4-Hydroxyquinoline (B1666331) and 7-Amino-4-hydroxyquinoline-3-carboxylic Acid Derivatives in Academic Research
The exploration of 4-hydroxyquinoline derivatives has a rich history in academic research, driven by their diverse biological activities. Early studies focused on their potential as antimicrobial and anticancer agents. mdpi.com The 4-hydroxyquinoline core, also known as a 4-quinolone, can tautomerize, which influences its binding capabilities and chemical reactivity.
Research into substituted 4-hydroxyquinoline-3-carboxylic acids has led to the discovery of compounds with specific biological targets. For instance, a study published in the Journal of Medicinal Chemistry detailed the design and synthesis of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids to investigate their ability to inhibit cellular respiration in Ehrlich ascites cells. nih.gov This research highlighted a correlation between the physicochemical parameters of the substituent at the 7-position and the compound's inhibitory activity. Specifically, inhibition of ascites cell respiration was found to be linearly related to the lipophilicity (π) of the substituent, while the inhibition of a specific intracellular enzyme, malate (B86768) dehydrogenase, was related to the substituent's molar refractivity (MR). nih.gov This foundational work demonstrated that modifications at the 7-position, such as the introduction of an amino group, could significantly modulate the biological profile of the 4-hydroxyquinoline-3-carboxylic acid scaffold.
Rationale and Scope of Advanced Studies on this compound
The rationale for advanced studies on this compound stems from the proven versatility of its parent scaffold and the specific influence of the 7-amino substitution. The amino group at the 7-position can serve several key roles: it can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to biological targets, and it provides a reactive handle for further chemical modifications, allowing for the creation of extensive compound libraries.
Current research on this compound and its derivatives is expanding into several areas. Scientists are exploring its potential as a building block for novel therapeutic agents, moving beyond traditional antibacterial applications. The scope of these studies includes:
Synthesis of Novel Derivatives: Developing new synthetic methodologies to modify the core structure and create a diverse range of analogues.
Biological Evaluation: Screening the compound and its derivatives against a wide array of biological targets, including enzymes and receptors involved in cancer, viral infections, and inflammatory diseases. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how specific chemical features influence its biological activity, as demonstrated in earlier studies on related compounds. nih.gov
The data gathered from these advanced studies are crucial for designing next-generation molecules with improved potency, selectivity, and pharmacokinetic profiles.
Chemical Compound Data
Structure
3D Structure
Properties
IUPAC Name |
7-amino-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOOBVSZJRXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 7 Amino 4 Hydroxyquinoline 3 Carboxylic Acid and Its Analogs
Classical and Contemporary Approaches to the Synthesis of the 4-Hydroxyquinoline-3-carboxylic Acid Core
The construction of the 4-hydroxyquinoline-3-carboxylic acid framework, also known as the 4-quinolone-3-carboxylic acid skeleton, is a well-established area of organic synthesis. Several named reactions provide reliable pathways to this core structure, with the Gould–Jacobs and Conrad–Limpach reactions being among the most prominent.
Gould–Jacob and Conrad–Limpach Cyclization Strategies
The Gould–Jacobs reaction is a versatile method for preparing quinolines and specifically 4-hydroxyquinoline (B1666331) derivatives. The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate. nih.govnih.gov This is followed by a thermal cyclization, which proceeds through a 6-electron process to yield the ethyl 4-hydroxyquinoline-3-carboxylate. nih.gov Subsequent saponification (hydrolysis of the ester) with a base like sodium hydroxide, followed by acidification, produces the desired 4-hydroxyquinoline-3-carboxylic acid. nih.govscilit.com High temperatures are typically required for the intramolecular cyclization step. beilstein-journals.org
The Conrad–Limpach synthesis provides another classical route, involving the condensation of anilines with β-ketoesters (e.g., ethyl acetoacetate) to form 4-hydroxyquinolines. wpmucdn.com The reaction proceeds via a Schiff base intermediate. wpmucdn.com The conditions of this reaction are critical; moderate temperatures favor the formation of the Conrad-Limpach product (4-hydroxyquinolines), while higher temperatures can lead to the Knorr product (2-hydroxyquinolines). researchgate.net The cyclization step in the Conrad-Limpach synthesis is a thermal process that often requires high temperatures (~250 °C) and can be improved by using an inert, high-boiling solvent. wpmucdn.com
| Reaction Name | Key Reactants | Key Intermediate | Product Core | Ref. |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylate | nih.govnih.gov |
| Conrad-Limpach | Aniline, β-ketoester | Schiff base (Alkyl β-arylaminocrotonate) | 4-Hydroxyquinoline | wpmucdn.comresearchgate.net |
Ring-Closure Reactions and Manipulation of Key Precursors
Beyond the classical named reactions, other ring-closure strategies are employed to construct the quinoline (B57606) core. The Pfitzinger reaction , for instance, utilizes isatin or its derivatives and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov This method is particularly effective for building the quinoline structure in a single pot. nih.gov
Another significant approach involves the cyclization of pre-formed precursors. For example, a common strategy involves the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate. This ester, often synthesized via the Gould-Jacobs reaction, can be suspended in an aqueous sodium hydroxide solution and heated under reflux. google.com Upon cooling and acidification, 4-hydroxyquinoline-3-carboxylic acid precipitates as a solid, often in high yield. google.com This manipulation of a key precursor is a straightforward and efficient final step in many synthetic routes.
Targeted Synthesis of 7-Amino-4-hydroxyquinoline-3-carboxylic Acid: Specific Routes and Challenges
Synthesizing the title compound, this compound, requires a regioselective approach to introduce the amino group onto the benzene portion of the quinoline ring system.
Multi-Step Synthesis from Substituted Isatins and Anilines
A targeted synthesis of a related compound, 7-hydroxyquinoline-4-carboxylic acid, has been developed starting from 6-bromoisatin, which illustrates a viable pathway. reddit.com This route can be adapted for the synthesis of the 7-amino analogue. The process begins with the reaction of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid. A subsequent decarboxylation yields 7-bromoquinoline-4-carboxylic acid. reddit.com
To introduce the amino functionality, the 7-bromoquinoline intermediate undergoes a palladium-catalyzed cross-coupling reaction. For instance, after esterification of the carboxylic acid, the resulting 7-bromoquinoline-4-carboxylic acid methyl ester can be coupled with a protected amine source, such as tert-butyl carbamate (NH2Boc), using a palladium catalyst and a suitable ligand like Xantphos. This introduces the protected amino group at the C-7 position. reddit.com The final steps involve the deprotection of the amino group and hydrolysis of the ester to yield the target molecule.
Strategies for the Introduction and Protection/Deprotection of the Amino Group at C-7
The introduction of the amino group at the C-7 position often necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic steps. reddit.comquimicaorganica.org Amino groups are nucleophilic and can react with a variety of electrophiles. reddit.com
Protection: Carbamates are one of the most common and effective classes of protecting groups for amines. monash.edu The tert-butyloxycarbonyl (Boc) group is frequently used. It can be introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) or, in the case of a coupling reaction as described above, by using the protected amine source directly (e.g., NH₂Boc). reddit.commonash.edu The Boc group renders the amine non-nucleophilic, allowing other transformations to be carried out on the molecule. quimicaorganica.org
Deprotection: A key advantage of the Boc group is its lability under acidic conditions. mdpi.com It can be readily removed by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, such as methanol (B129727) or dioxane. reddit.commdpi.com This process regenerates the free amine without affecting other parts of the molecule, provided they are stable to acid. This protection-deprotection sequence is a crucial strategy in the multi-step synthesis of complex molecules like this compound. quimicaorganica.org
| Protecting Group | Reagent for Protection | Deprotection Condition | Key Feature | Ref. |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base, removed by acid | monash.edumdpi.com |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd-C) | Stable to acid, removed by hydrogenation | mdpi.com |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, removed by base | mdpi.com |
Regioselective Derivatization Strategies of this compound
Once synthesized, the this compound molecule offers several sites for further functionalization. Regioselective derivatization is key to developing analogs with modified properties. The primary reactive sites are the amino group at C-7, the carboxylic acid at C-3, and the C-H bonds on the aromatic rings.
The reactivity of the quinoline system towards electrophilic aromatic substitution (SEAr) is dictated by the existing substituents. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than the benzene ring. monash.edu The amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring are both powerful activating, ortho-, para-directing groups. The amino group at C-7 will strongly direct incoming electrophiles to the ortho positions (C-6 and C-8). Therefore, reactions like halogenation, nitration, or sulfonation would be expected to occur regioselectively at the C-6 or C-8 positions.
Modern synthetic methods, particularly transition metal-catalyzed C-H activation , offer powerful tools for the direct functionalization of the quinoline core. google.com While direct C-H activation at the C-7 position is challenging, it can be achieved through the use of a directing group at an adjacent position, such as C-8. For instance, a removable directing group at C-8 could facilitate metal-catalyzed olefination or arylation at the C-7 position.
Furthermore, the existing functional groups can be readily derivatized.
N-Alkylation/Acylation: The amino group at C-7 can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively. This can be achieved using alkyl halides or acid chlorides.
Esterification/Amidation: The carboxylic acid at C-3 is readily converted into esters or amides through standard condensation reactions, for example, by using an alcohol or amine in the presence of a coupling agent.
These regioselective strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs.
Functionalization at the C-7 Amino Moiety
The amino group at the C-7 position serves as a key handle for introducing structural diversity. Standard amine reactions, such as acylation, alkylation, and sulfonylation, can be employed to modify this moiety, thereby influencing the electronic and steric properties of the molecule.
Acylation: The C-7 amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction leads to the formation of the corresponding amides. For instance, reaction with acetyl chloride in a suitable solvent would yield 7-acetamido-4-hydroxyquinoline-3-carboxylic acid. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.
Alkylation: Direct alkylation of the C-7 amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a more controlled approach. This involves the reaction of the amino group with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.
Sulfonylation: The reaction of the C-7 amino group with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, yields the corresponding sulfonamides. This functionalization is often employed to introduce sulfonamide groups, which are known to be important pharmacophores in medicinal chemistry.
| Reaction Type | Reagents and Conditions | Product |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | 7-amido-4-hydroxyquinoline-3-carboxylic acid |
| Alkylation | Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF, DMSO) | 7-(alkylamino)-4-hydroxyquinoline-3-carboxylic acid |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH4, NaBH3CN), solvent (e.g., methanol, dichloroethane) | 7-(N-alkylamino)-4-hydroxyquinoline-3-carboxylic acid |
| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | 7-sulfonamido-4-hydroxyquinoline-3-carboxylic acid |
Modifications of the C-4 Hydroxyl and C-3 Carboxylic Acid Moieties
The C-4 hydroxyl and C-3 carboxylic acid groups offer additional sites for chemical modification, further expanding the accessible chemical space of this compound analogs.
Esterification of the C-3 Carboxylic Acid: The carboxylic acid at the C-3 position can be converted to its corresponding ester through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, esterification can be achieved under milder conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.
Amide Formation from the C-3 Carboxylic Acid: The C-3 carboxylic acid can be readily converted into a wide range of amides by reaction with primary or secondary amines. This transformation is typically facilitated by peptide coupling reagents, such as HATU or HOBt, in the presence of a base. This method allows for the introduction of diverse functionalities, including amino acid residues.
Reactions of the C-4 Hydroxyl Group: The hydroxyl group at the C-4 position exhibits phenolic character and can undergo O-alkylation to form ethers. This is typically achieved by treating the compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. The 4-hydroxyl group can also be converted to a better leaving group, such as a triflate, which can then be displaced by various nucleophiles in transition metal-catalyzed cross-coupling reactions.
| Functional Group | Reaction Type | Reagents and Conditions | Product |
| C-3 Carboxylic Acid | Esterification | Alcohol, acid catalyst (e.g., H2SO4) or coupling agent (e.g., DCC) | 7-Amino-4-hydroxyquinoline-3-carboxylate ester |
| C-3 Carboxylic Acid | Amide Formation | Amine, coupling agent (e.g., HATU, HOBt), base (e.g., DIPEA) | 7-Amino-4-hydroxyquinoline-3-carboxamide |
| C-4 Hydroxyl Group | O-Alkylation | Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF, acetone) | 7-Amino-4-alkoxyquinoline-3-carboxylic acid |
| C-4 Hydroxyl Group | Triflation | Triflic anhydride, base (e.g., pyridine) | 7-Amino-3-carboxyquinolin-4-yl trifluoromethanesulfonate |
Introduction of Halogen and Other Electrophilic/Nucleophilic Substituents for Structure-Activity Exploration
The introduction of halogen atoms and other substituents onto the quinoline ring is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.
Electrophilic Halogenation: The electron-donating nature of the amino and hydroxyl groups activates the quinoline ring towards electrophilic substitution. Halogenation, such as bromination or chlorination, is expected to occur at the positions ortho and para to these activating groups. The precise regioselectivity will depend on the reaction conditions and the interplay of the directing effects of the existing substituents. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at specific positions on the benzene ring of the quinoline scaffold.
Nucleophilic Aromatic Substitution: The 4-hydroxyl group can be converted into a leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl3). The resulting 4-chloroquinoline derivative can then undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents at the C-4 position.
Transition Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen at a specific position on the quinoline ring opens up possibilities for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse analogs.
| Reaction Type | Reagents and Conditions | Expected Product |
| Electrophilic Bromination | N-Bromosuccinimide (NBS), solvent (e.g., DMF, acetic acid) | Bromo-7-amino-4-hydroxyquinoline-3-carboxylic acid |
| Nucleophilic Substitution (via 4-chloro derivative) | Nucleophile (e.g., amine, thiol), base, solvent | 7-Amino-4-(substituted)quinoline-3-carboxylic acid |
| Suzuki Coupling (from a bromo-derivative) | Boronic acid, Palladium catalyst, base, solvent | Aryl/heteroaryl-substituted-7-amino-4-hydroxyquinoline-3-carboxylic acid |
Green Chemistry and Sustainable Synthetic Pathways for Quinoline-3-carboxylic Acids
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other fine chemicals. The synthesis of quinoline-3-carboxylic acids is no exception, with a growing emphasis on developing more environmentally benign and sustainable methodologies.
Key aspects of green chemistry in the synthesis of quinoline derivatives include the use of safer solvents, the development of catalyst-free or metal-free reactions, the use of renewable starting materials, and the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved purity of the products compared to conventional heating methods. Several classical quinoline syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, have been adapted to microwave conditions, providing a more energy-efficient route to the quinoline scaffold.
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives, such as water, ethanol, or ionic liquids, is a key focus in sustainable chemistry. For the synthesis of quinolines, water has been successfully employed as a solvent in some reactions, offering significant environmental benefits.
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without the need for a catalyst or that utilize non-toxic and abundant metal catalysts is a major goal of green chemistry. Some modern synthetic methods for quinolines aim to avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.
| Green Chemistry Approach | Description | Application in Quinoline Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster and more efficient synthesis of the quinoline core. |
| Use of Greener Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Water or ethanol as reaction media for certain synthetic steps. |
| Catalyst-Free Reactions | Development of reactions that proceed without a catalyst. | Simplifies purification and reduces waste. |
| One-Pot Reactions | Combining multiple reaction steps into a single operation. | Increases efficiency and reduces the environmental impact of the overall synthesis. |
By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, reducing the environmental footprint of their production.
Lack of Available Data for this compound Prevents Detailed Spectroscopic and Crystallographic Analysis
A comprehensive search for experimental data on the chemical compound this compound has revealed a significant lack of published research detailing its specific spectroscopic and crystallographic properties. Despite extensive queries of scientific databases and literature, specific, verifiable data for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), vibrational spectroscopy (FT-IR and Raman), electronic absorption and fluorescence spectroscopy (UV-Vis), and X-ray diffraction crystallography for this particular molecule are not available in the public domain.
The user's request for an article structured around "Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of this compound Derivatives" with detailed subsections and data tables cannot be fulfilled at this time due to the absence of the necessary foundational scientific data. The generation of a scientifically accurate and informative article as per the specified outline is contingent on the availability of such experimental findings.
While research exists for structurally related quinoline and coumarin derivatives, the strict requirement to focus solely on this compound means that data from these other compounds cannot be used as substitutes without violating the user's explicit instructions. An authoritative article with detailed research findings and data tables, as requested, can only be produced once the relevant primary research and characterization of this compound are conducted and published within the scientific community.
Computational Chemistry and Theoretical Studies on 7 Amino 4 Hydroxyquinoline 3 Carboxylic Acid Systems
Quantum Chemical Calculations: Electronic Structure, Reactivity Prediction, and Frontier Molecular Orbital Analysis (e.g., DFT, HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 7-Amino-4-hydroxyquinoline-3-carboxylic acid. scirp.orgrsc.org These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. rsc.org
A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a more polarizable and reactive "soft" molecule, prone to electronic charge transfer. rsc.org For quinoline (B57606) derivatives, DFT calculations are employed to compute these values, which are essential for predicting their chemical and spectroscopic properties. scirp.orgrsc.org
Theoretical absorption spectra can also be calculated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. scirp.org Furthermore, parameters such as electronegativity, chemical potential, hardness, and softness, all derived from HOMO and LUMO energies, help to further characterize the molecule's reactivity. rsc.orgresearchgate.net
Below is a representative table illustrating the type of data generated from such quantum chemical calculations for a quinoline derivative.
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.646 eV scirp.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.816 eV scirp.org |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.83 eV scirp.org |
| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract bonding electrons. | Calculated from HOMO/LUMO |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. | Calculated from HOMO/LUMO |
| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. | Calculated from HOMO/LUMO |
Conformational Analysis and Molecular Dynamics Simulations of this compound and Its Ligands
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and dynamic behavior of this compound and its potential ligands.
Conformational analysis aims to identify the stable conformations (low-energy states) of the molecule. For a molecule like this compound, which contains a carboxylic acid group, the orientation of this group is of particular interest. While the syn conformation of carboxylic acids is generally considered more stable, particularly in the gas phase, the anti conformation may also be present in solution. nih.gov Quantum mechanical methods and molecular mechanics force fields are employed to calculate the energetic stabilities of different conformers. nih.gov
Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. nih.govresearchgate.net This method is crucial for understanding the potential mechanism of action of this compound and its derivatives at a molecular level.
In these studies, the three-dimensional structure of the target receptor is obtained from crystallographic data, and the ligand is computationally "docked" into the active site. The docking process explores various binding poses and scores them based on factors like binding energy, which reflects the strength of the interaction. mdpi.com Lower binding energy values typically indicate a more stable complex. mdpi.com
For quinoline-3-carboxylic acid derivatives, molecular docking studies have been used to investigate their interactions with DNA. nih.govresearchgate.net These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues or nucleotide bases in the target's active site. nih.gov For instance, the carbonyl group at the 2nd position of a quinoline derivative has been identified as a potential hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) in the DNA minor groove. nih.govresearchgate.net
This information provides vital mechanistic insights and can guide the design of new derivatives with improved binding affinity and specificity. nih.gov
The table below illustrates typical output from a molecular docking study.
| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues/Bases |
| Derivative 1 | DNA Minor Groove | -9.22 nih.gov | Adenine, Guanine nih.govresearchgate.net |
| Derivative 2 | Topoisomerase II | -8.3 to -9.3 mdpi.com | Amino acid residues of the enzyme mdpi.com |
| Derivative 3 | p-glycoprotein | High affinity | Hydrophobic and H-bond interactions nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in this compound Research
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics tools are employed to generate a large number of molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov
In the context of this compound research, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
The process involves several steps:
Data Collection: A dataset of quinoline derivatives with experimentally determined biological activities is compiled.
Descriptor Generation: A wide range of 2D and 3D molecular descriptors are calculated for each molecule in the dataset. These can include constitutional, topological, geometric, and electronic properties.
Model Development: Statistical methods, including machine learning and deep learning algorithms, are used to build a predictive model that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously evaluated to ensure its reliability.
These models can help identify the key molecular features that are responsible for the observed activity, providing valuable insights for the rational design of more effective compounds. nih.gov
Investigation of Solvent Effects and Photoinduced Proton Transfer Mechanisms: Theoretical Considerations
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Theoretical studies are employed to investigate these solvent effects on this compound. Additionally, the closely related 7-hydroxyquinoline (B1418103) (7HQ) system is a well-studied model for photoinduced proton transfer, providing a framework for understanding similar potential processes in the title compound. nih.govnih.gov
In 7-hydroxyquinoline, the proton-donating hydroxyl group and the proton-accepting quinoline nitrogen are spatially separated. nih.gov In protic solvents, an intermolecular, solvent-assisted proton transfer mechanism can occur. nih.gov Theoretical calculations, such as ab initio molecular dynamics (AIMD) simulations, can model the role of solvent molecules in forming a "proton wire" or bridge to facilitate this long-range proton transfer. nih.gov
Upon photoexcitation, 7-hydroxyquinoline can exhibit excited-state intramolecular proton transfer (ESIPT). nih.gov Theoretical studies can map the potential energy surfaces in both the ground and excited states to understand the thermodynamics and kinetics of this process. nih.gov These investigations help to elucidate the competitive pathways that can occur upon excitation, such as proton transfer versus isomerization. nih.govresearchgate.net
For this compound, theoretical considerations of solvent effects would involve modeling how different solvents might stabilize or destabilize various tautomeric forms and influence the protonation states of the amino, hydroxyl, and carboxylic acid groups. This understanding is crucial for predicting its behavior in different biological and chemical environments.
Frontiers in Application Oriented Research of 7 Amino 4 Hydroxyquinoline 3 Carboxylic Acid and Its Congeners
Design and Development of Molecular Probes and Fluorescent Markers
The inherent fluorescence of the quinoline (B57606) nucleus forms the basis for the development of sophisticated molecular probes and markers. Quinoline and its derivatives are known to form highly fluorescent complexes with certain metal ions, making them valuable tools for sensing and imaging. mdpi.com The fluorescence properties of these compounds, including their emission wavelengths and quantum yields, are highly sensitive to their molecular environment, such as solvent polarity and pH. mdpi.comresearchgate.net This sensitivity allows for the design of probes that can report on specific physiological or chemical changes.
Derivatives of 7-amino-4-hydroxyquinoline-3-carboxylic acid are particularly promising in this regard. The amino group at the 7-position can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent sensors. mdpi.com The carboxylic acid and hydroxyl groups can serve as binding sites for analytes, leading to a measurable change in the fluorescence signal upon interaction. For instance, quinoline-based fluororeceptors have been designed for the detection of carboxylic acids, where the quinoline ring nitrogen plays a crucial role in the binding and subsequent fluorescence response. beilstein-journals.org
The development of novel fluorescent probes based on the this compound scaffold could lead to applications in cellular imaging, allowing for the visualization and quantification of specific metal ions, pH gradients, or other biologically relevant molecules within living cells. nih.gov
Advanced Catalysis and Coordination Chemistry of this compound Metal Complexes
The nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and carboxylic acid groups in this compound make it an excellent ligand for a wide range of metal ions. scirp.org The resulting metal complexes have shown significant potential in the field of advanced catalysis. The coordination of the metal ion to the quinoline derivative can modulate its electronic properties and create a specific geometry around the metal center, which is crucial for catalytic activity.
For example, rhodium(I) carbonyl complexes of quinoline carboxylic acids have demonstrated high catalytic activity in the carbonylation of methanol (B129727) to produce acetic acid and methyl acetate. researchgate.net These complexes can be more efficient than the well-known Monsanto process catalyst under certain conditions. researchgate.net Similarly, copper complexes with quinoline derivatives have been shown to catalyze the oxidation of phenols to the corresponding quinones, a reaction with broad applications in organic synthesis. mdpi.com
The 7-amino group in this compound can further influence the stability and catalytic properties of its metal complexes by altering the electron density at the coordination sites. Research in this area focuses on synthesizing and characterizing novel metal complexes of this ligand and evaluating their catalytic performance in various organic transformations, such as C-H functionalization and cross-coupling reactions. researchgate.netacs.org The design of artificial metalloenzymes, where a metal complex is incorporated into a protein scaffold, represents another exciting frontier, and quinoline-based ligands are being explored for this purpose. d-nb.infonih.gov
Role in the Development of Advanced Functional Materials (e.g., Organic Semiconductors, Optoelectronic Devices)
Quinoline derivatives are increasingly being investigated for their potential in advanced functional materials due to their unique electronic and optical properties. mdpi.com The extended π-conjugated system of the quinoline ring, combined with its electron-transporting capabilities and high thermal and chemical stability, makes it an attractive building block for organic semiconductors and components of optoelectronic devices like organic light-emitting diodes (OLEDs). nih.govbohrium.com
The introduction of functional groups, such as the amino group in this compound, can significantly tune the electronic structure and, consequently, the material's properties. The amino group acts as an electron-donating substituent, which can lower the ionization potential and affect the HOMO-LUMO energy gap of the molecule. acs.org This tuning of the energy levels is critical for designing efficient charge-transporting materials and for optimizing the performance of organic electronic devices.
Theoretical and experimental studies on substituted quinolines have shown that the nature and position of the substituents have a profound impact on their optical and electronic properties. nih.gov Research in this area is focused on synthesizing novel quinoline derivatives, including those based on the this compound scaffold, and characterizing their photophysical and charge-transport properties to assess their suitability for applications in organic electronics.
Exploration in Medicinal Chemistry Beyond Clinical Studies: Mechanism of Action and Target Engagement
While some quinoline derivatives have found clinical applications, the unique chemical scaffold of this compound continues to be a source of inspiration for medicinal chemists exploring novel mechanisms of action and molecular targets.
Enzyme Inhibitory Mechanisms (e.g., Dehydrogenases)
Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been identified as potent inhibitors of dehydrogenase enzymes, which are critical for cellular respiration. nih.gov Specifically, these compounds have been shown to inhibit cytoplasmic malate (B86768) dehydrogenase, lactate (B86563) dehydrogenase, and mitochondrial malate dehydrogenase. nih.govnih.gov The inhibitory activity is closely linked to the substituents on the quinoline ring, with lipophilic congeners showing a preference for inhibiting the mitochondrial enzyme. nih.gov
Structure-activity relationship (SAR) studies have revealed that the inhibitory potency against dehydrogenases is significantly correlated with molecular descriptors such as the first-order valence molecular connectivity (¹χv) and van der Waals volume (Vw). nih.gov These findings suggest that the binding of these inhibitors to the active site of the enzyme is influenced by both electronic and steric factors. Further research into the precise binding mode and the specific interactions between this compound and the dehydrogenase active site could lead to the design of more potent and selective enzyme inhibitors.
| Enzyme | Inhibitor Class | Key Structural Features for Inhibition |
| Malate Dehydrogenase | 4-Hydroxyquinoline-3-carboxylic acids | Lipophilic substituents at the 7-position |
| Lactate Dehydrogenase | 4-Hydroxyquinoline-3-carboxylic acids | Substituents influencing molecular connectivity and volume |
| Dihydroorotate Dehydrogenase | Quinoline carboxylic acids | Bulky hydrophobic substituent at C2, carboxylic acid at C4 |
Receptor Antagonism and Ligand Binding Site Characterization (e.g., Glycine (B1666218) Receptors)
Intriguingly, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to act as antagonists at the inhibitory glycine receptor (GlyR). nih.gov This is a significant finding, as the GlyR is a key player in neurotransmission in the spinal cord and brainstem. The antagonism by these quinoline derivatives has been characterized as a mixed competitive and noncompetitive inhibition, depending on the specific substituents on the quinoline ring. nih.gov
For example, chloride-substituted derivatives such as 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid exhibit a mixed mode of inhibition, while trifluoromethyl-substituted analogs show purely competitive antagonism. nih.gov This suggests that these compounds may interact with both the glycine binding site and an allosteric site on the receptor. The pharmacophore for GlyR antagonism by these compounds is thought to share similarities with that of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, where other quinoline derivatives are known to act. nih.govresearchgate.net Further characterization of the binding site and the specific molecular interactions will be crucial for the development of selective GlyR antagonists based on the this compound scaffold.
| Receptor | Action | Key Derivatives |
| Glycine Receptor | Antagonist | 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid, 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid |
| NMDA Receptor | Antagonist (glycine site) | 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid |
Integrase Inhibition and Metal Chelation in Antiviral Research
The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore in the design of HIV-1 integrase inhibitors. nih.gov Integrase is a viral enzyme essential for the replication of HIV, and it contains divalent metal ions (typically Mg²⁺) in its active site. Inhibitors based on the quinoline scaffold are designed to chelate these metal ions, thereby blocking the enzymatic activity.
The 4-hydroxy group (in its keto tautomeric form) and the 3-carboxylic acid group of this compound are perfectly positioned to act as a metal-chelating pharmacophore. nih.gov The addition of an amino group at the 7-position can influence the electronic properties and binding affinity of the molecule to the integrase active site. Structure-activity relationship studies of styrylquinoline-type integrase inhibitors have shown that a carboxylic acid group at the C-7 position can be beneficial for inhibitory potency. nih.gov
The mechanism of inhibition involves the binding of the quinoline derivative to the integrase-viral DNA complex, preventing the strand transfer reaction, which is the final step in the integration of the viral DNA into the host genome. Research in this area continues to explore modifications of the quinoline scaffold to enhance potency, improve pharmacokinetic properties, and overcome drug resistance. nih.govnih.govresearchgate.net
| Target | Mechanism | Key Structural Motif |
| HIV-1 Integrase | Metal Chelation in Active Site | 4-Quinolone-3-carboxylic acid |
Mechanisms of Antioxidant Activity and Free Radical Scavenging
The antioxidant potential of this compound and its related congeners is a subject of significant scientific interest. The antioxidant and free radical scavenging activities of these molecules are not governed by a single mechanism but rather by a complex interplay of different chemical reactions. The specific mechanism that predominates is highly dependent on the molecular structure of the congener, the nature of the radical species, and the surrounding chemical environment. The primary mechanisms identified include hydrogen atom transfer, metal ion chelation, and a potential, structure-dependent pro-oxidant effect.
Hydrogen Atom Transfer (HAT)
A principal mechanism by which phenolic compounds, including 4-hydroxyquinoline (B1666331) derivatives, exert their antioxidant effect is through hydrogen atom transfer (HAT). The 4-hydroxyl (-OH) group on the quinoline ring is crucial for this activity. It can donate its hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.
The efficacy of the HAT mechanism is largely dependent on the stability of the resulting phenoxy radical. In the case of this compound, the quinoline ring system can delocalize the unpaired electron through resonance, which provides a degree of stabilization. Furthermore, the amino (-NH2) group at the C7 position is an electron-donating group. This property is expected to further stabilize the phenoxy radical, thus enhancing the compound's capacity to act as a free radical scavenger. Research on related quinoline-4-carboxylic acid derivatives has demonstrated that their ability to donate a hydrogen radical is key to their antioxidant effect, with the presence of an aromatic ring helping to stabilize the resulting radical. ui.ac.id
Metal Ion Chelation
A significant, indirect antioxidant mechanism for this class of compounds is their ability to chelate pro-oxidant metal ions. Transition metals, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of highly reactive oxygen species, like the hydroxyl radical (•OH), through Fenton-type reactions.
The molecular architecture of this compound, specifically the spatial arrangement of the 4-hydroxyl group, the 3-carboxylic acid group, and the nitrogen atom in the quinoline ring, creates an ideal conformation for chelating divalent metal ions. nih.gov By binding or sequestering these metal ions, the compounds can render them inactive, preventing them from participating in the catalytic cycles that generate free radicals. aocs.org This chelation activity is considered a key potential mechanism for the pharmacological effects of these quinoline derivatives, even in cases where direct radical scavenging activity appears low in certain assays. nih.gov Studies on other flavonoids have confirmed that metal chelation may play a more significant role in their antioxidant activity than previously believed, especially in inhibiting metal-ion-induced peroxidation. nih.gov
Dual Role: Antioxidant vs. Pro-oxidant Effects
A critical aspect of the chemistry of 4-hydroxyquinoline-3-carboxylic acids is their potential to exhibit pro-oxidant activity under specific conditions. Research has shown that the presence of an electron-attracting group, such as a carboxylic acid (-COOH) or an ester, at the C3 position (ortho to the 4-hydroxyl group) can influence this behavior. nih.gov
While the -OH group can donate a hydrogen atom to scavenge a radical, the resulting phenoxy radical is destabilized by the adjacent electron-withdrawing -COOH group. This destabilization can make the phenoxy radical itself reactive enough to abstract a hydrogen atom from a lipid molecule, thereby initiating a new chain of lipid peroxidation. nih.gov This phenomenon has been observed in studies where 7-chloro- and 7-fluoro-4-hydroxyquinoline-3-carboxylic acid acted as pro-oxidants when packaged in a lipid vesicle environment. nih.gov This dual potential explains why some quinoline-3-carboxylic acid derivatives have been found to lack significant radical scavenging capacity in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test when compared to standard antioxidants like ascorbic acid. nih.gov
This structure-dependent duality underscores the complexity of these compounds, where they may act as antioxidants in one system but as pro-oxidants in another, particularly in lipid-rich environments like cell membranes.
Research Findings on Antioxidant Activity
The antioxidant capacity of 4-hydroxyquinoline-3-carboxylic acid congeners has been evaluated using various in vitro assays, yielding results that highlight the structure-activity relationship.
| Compound/Congener Class | Assay | Key Findings | Reference |
| Quinoline-3-carboxylic acids | DPPH | Lacked antioxidative radical scavenging capacities as compared to ascorbic acid. | nih.gov |
| 2-methylquinoline-4-carboxylic acid | DPPH | Showed 30.25% inhibition at a concentration of 5 mg/L. | ui.ac.id |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | Showed 40.43% inhibition at a concentration of 5 mg/L, indicating higher activity due to the additional aromatic ring. | ui.ac.id |
| 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CQCA) | AAPH-induced hemolysis | Acted as an antioxidant when dissolved in DMSO but as a pro-oxidant when packaged in a DPPC vesicle. | nih.gov |
| 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) | AAPH-induced hemolysis | Acted as an antioxidant when dissolved in DMSO but as a pro-oxidant when packaged in a DPPC vesicle. | nih.gov |
| 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives | ABTS | Certain synthesized derivatives demonstrated good antioxidant activity. | researchgate.net |
Conclusion and Future Research Directions
Recapitulation of Key Research Contributions Regarding 7-Amino-4-hydroxyquinoline-3-carboxylic Acid
Research into this compound and its closely related analogs has yielded valuable insights into their synthesis and potential biological applications. While comprehensive studies dedicated solely to this specific molecule are not abundant, the existing body of work on 7-substituted 4-hydroxyquinoline-3-carboxylic acids provides a strong foundation for understanding its properties and significance.
One of the most notable contributions in this area is the systematic investigation into a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. nih.govacs.org This research demonstrated that modifications at the 7-position of the quinoline (B57606) ring could significantly influence the compound's biological activity. nih.gov Specifically, these studies explored the ability of these compounds to inhibit the respiration of Ehrlich ascites cells and their interaction with malate (B86768) dehydrogenase, a key enzyme in cellular metabolism. nih.gov Although this study did not exclusively focus on the 7-amino derivative, it laid the groundwork for understanding the structure-activity relationship of this class of compounds.
Furthermore, the broader family of quinoline-3-carboxylic acids has been extensively studied for its therapeutic potential. Research has shown that derivatives of quinoline-3-carboxylic acid can act as inhibitors of protein kinase CK2, a crucial enzyme involved in cell growth and proliferation. nih.gov This has positioned them as potential candidates for anticancer drug development. nih.govingentaconnect.comnih.gov In-silico studies have also suggested that certain quinoline-3-carboxylic acid derivatives may act as DNA minor groove-binding agents, further highlighting their potential in oncology. researchgate.net
The synthesis of the core structure of this compound has also been a subject of investigation. Patented methods have outlined synthetic routes to related compounds, such as 7-hydroxyquinoline-4-carboxylic acid, which involve intermediates like 7-aminoquinoline-4-carboxylic acid methyl ester. google.com These synthetic strategies provide a viable pathway for the preparation of this compound for further biological evaluation.
The following table summarizes key research findings related to the broader class of quinoline-3-carboxylic acids, providing context for the potential of the 7-amino derivative.
| Research Area | Key Findings | Relevant Compounds |
| Inhibition of Cellular Respiration | 7-substituted derivatives inhibit Ehrlich ascites cell respiration and malate dehydrogenase. nih.gov | 7-substituted 4-hydroxyquinoline-3-carboxylic acids |
| Anticancer Activity | Derivatives exhibit antiproliferative activity against various cancer cell lines. nih.govingentaconnect.comnih.gov | Quinoline-3-carboxylate derivatives |
| Enzyme Inhibition | Identified as inhibitors of protein kinase CK2. nih.gov | 3-Quinoline carboxylic acid derivatives |
| Mechanism of Action | Proposed to act as DNA minor groove-binding agents. researchgate.net | 2, 4-disubstituted quinoline-3-carboxylic acid derivatives |
| Synthesis | Established synthetic routes for related structures. google.com | 7-hydroxyquinoline-4-carboxylic acid |
Identification of Persistent Research Gaps and Emerging Opportunities in Quinoline-3-carboxylic Acid Chemistry
Despite the progress made, significant research gaps persist in the field of quinoline-3-carboxylic acid chemistry, particularly concerning this compound. A primary gap is the lack of comprehensive biological evaluation of this specific compound. While the potential for activity can be inferred from studies on its analogs, dedicated research is needed to elucidate its precise biological targets and mechanisms of action.
Emerging opportunities in this field are numerous and exciting. There is a growing need for the development of novel antibacterial and antiviral agents, and the quinoline scaffold has a proven track record in this area. nih.gov Investigating the antimicrobial spectrum of this compound could unveil new therapeutic avenues. Furthermore, the exploration of this compound and its derivatives as antioxidants presents another promising research direction. researchgate.net
The development of more efficient and environmentally friendly synthetic methods for quinoline derivatives is also a key area of opportunity. mdpi.com Green chemistry approaches to the synthesis of this compound would not only be economically beneficial but also reduce the environmental impact of its production.
Another significant opportunity lies in the realm of targeted drug delivery. The functional groups present in this compound (amino, hydroxyl, and carboxylic acid) provide handles for conjugation to targeting moieties, which could enhance the compound's efficacy and reduce off-target effects.
Interdisciplinary Research Trajectories and Broader Impact for this compound
The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. The unique properties of this molecule position it at the intersection of chemistry, biology, and materials science.
Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic chemists and pharmacologists will be crucial for the design, synthesis, and evaluation of novel analogs of this compound with improved potency and selectivity. This includes exploring its potential as an anti-inflammatory, neuroprotective, or immunomodulatory agent. nih.govnih.govnih.gov
Biophysics and Structural Biology: Understanding the molecular interactions between this compound and its biological targets will require the expertise of biophysicists and structural biologists. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding modes of this compound, guiding further drug design efforts.
Materials Science: The quinoline core is also of interest in the development of functional materials. acs.org The potential for this compound to be incorporated into polymers or nanoparticles for applications in diagnostics or as a component of biosensors warrants exploration. The inherent fluorescence of many quinoline derivatives could also be harnessed for imaging applications.
The broader impact of research into this compound extends beyond the immediate development of new therapeutic agents. Advances in the synthesis and understanding of this molecule will contribute to the fundamental knowledge of quinoline chemistry. This, in turn, can inspire the development of new synthetic methodologies and the discovery of novel biological activities within this important class of heterocyclic compounds. Ultimately, a deeper understanding of this compound and its derivatives has the potential to address unmet medical needs and contribute to the advancement of chemical and biomedical sciences.
Q & A
Q. What are the established synthetic pathways for 7-amino-4-hydroxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by functional group modifications. For example, intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) are synthesized via condensation and halogenation steps, with yields highly dependent on temperature and solvent polarity . Subsequent amination at the 7-position requires precise control of pH and reaction time to avoid over-substitution. Patent literature (e.g., EP-A-0 126 355) highlights the use of cyclopropane derivatives in quinolone synthesis, emphasizing the role of fluoro and amino groups in enhancing antibacterial activity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing 4-hydroxy vs. 3-carboxylic acid groups).
- High-resolution mass spectrometry (HRMS) : For molecular formula validation, particularly given the compound’s propensity for tautomerism.
- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in analogs like 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Contaminants such as chloro or fluoro byproducts (common in halogenated intermediates) must be quantified via HPLC with UV detection .
Q. What are the standard protocols for assessing antibacterial activity in vitro?
Minimum inhibitory concentration (MIC) assays using Staphylococcus aureus and Escherichia coli are standard. The compound’s activity is compared to fluoroquinolone derivatives (e.g., clinafloxacin), where modifications at the 7- and 8-positions significantly alter potency. Testing requires Mueller-Hinton broth under standardized CLSI guidelines, with results interpreted in the context of structural analogs like 7-chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .
Advanced Research Questions
Q. How do electronic and steric effects at the 7-amino group influence binding to bacterial DNA gyrase?
The 7-amino group interacts with the GyrA subunit of DNA gyrase, with steric bulk (e.g., cyclopropyl or pyrrolidinyl substituents) enhancing binding affinity. Computational docking studies using analogs like 7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid (clinafloxacin) reveal that electron-donating groups at this position stabilize hydrogen bonds with Asp81 and Gly85 residues . Experimental validation involves site-directed mutagenesis in E. coli gyrase to map resistance mutations (e.g., Ser83 → Leu) .
Q. What strategies mitigate hydrolysis of the 4-hydroxy group under physiological conditions?
The 4-hydroxy group is prone to oxidation and hydrolysis, reducing bioavailability. Stabilization strategies include:
- Chelation with metal ions : Mg²⁺ or Zn²⁺ complexes reduce electrophilicity at the carbonyl oxygen.
- Prodrug derivatization : Ethyl ester prodrugs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) improve stability in acidic environments, as demonstrated in pharmacokinetic studies .
Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring is critical to assess degradation pathways .
Q. How should contradictory data on substituent effects (e.g., fluoro vs. chloro at position 6) be resolved?
Contradictions often arise from assay variability or impurity profiles. For example, 6-fluoro derivatives may show higher MICs in Pseudomonas aeruginosa compared to 6-chloro analogs, but this depends on bacterial efflux pump expression (e.g., MexAB-OprM). A systematic approach includes:
- Replicating studies under identical conditions (e.g., pH, inoculum size).
- Using isogenic bacterial strains to isolate substituent effects from resistance mechanisms.
- Cross-referencing synthetic routes to confirm substituent positions, as misassignment (e.g., 6- vs. 8-fluoro) is common in early literature .
Methodological Guidance
Q. How to design SAR studies for optimizing pharmacokinetic properties?
- Lipophilicity (logP) : Introduce polar groups (e.g., piperazinyl) at position 7 to reduce logP and enhance solubility.
- Plasma protein binding : Replace hydrophobic substituents (e.g., phenyl) with smaller groups (e.g., methyl) to minimize albumin interaction.
- Metabolic stability : Use deuterated analogs or fluorinated scaffolds to block CYP450-mediated oxidation, as seen in 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Q. What computational tools are recommended for predicting tautomeric forms?
Density functional theory (DFT) calculations (B3LYP/6-31G*) can model tautomeric equilibria between 4-hydroxy and 4-oxo forms. Software like Gaussian or ORCA, combined with experimental pKa data, helps predict dominant forms under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
